ferric citrate monohydrate chemical properties
ferric citrate monohydrate chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Ferric Citrate (B86180) Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of ferric citrate monohydrate (C₆H₅FeO₇·H₂O), a compound of significant interest in the pharmaceutical industry. It is primarily used as a phosphate (B84403) binder for the control of hyperphosphatemia in patients with chronic kidney disease (CKD) and for the treatment of iron deficiency anemia.[1][2] This document details its physicochemical properties, mechanism of action, synthesis, and key analytical methodologies for its characterization.
Physicochemical Properties
Ferric citrate monohydrate is typically a red to brown powder.[3] It is a coordination complex formed between ferric ions (Fe³⁺) and citrate.[4] The compound is stable under normal conditions of use and storage, though it may be sensitive to light.[5][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative properties of ferric citrate monohydrate.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅FeO₇·H₂O | [3][5] |
| Molecular Weight | 262.96 g/mol | [3][8] |
| CAS Number | 2338-05-8 | [3][5] |
| Appearance | Garnet red to reddish-brown powder | [6][9] |
| Iron (Fe) Content | 18.00 - 20.00 % | [3][10] |
| Density | 1.906 g/cm³ at 20 °C | [5] |
| Melting Point | 169 – 239 °C | [5] |
| Solubility in Water | 33.3 mg/mL; Slowly soluble in cold water, readily soluble in hot water. | [3][9][11] |
| Solubility in Alcohol | Practically insoluble | [9][11] |
| pH (1% solution) | ~3 | [12] |
Mechanism of Action: Phosphate Binding
In the gastrointestinal tract, ferric citrate acts as a phosphate binder. The ferric iron (Fe³⁺) dissociates and binds to dietary phosphate, forming a non-absorbable, insoluble ferric phosphate complex.[13][14] This complex is subsequently excreted in the feces, leading to a reduction in the overall absorption of dietary phosphate and a decrease in serum phosphate levels.[11][13][15]
Synthesis and Manufacturing
Pharmaceutical-grade ferric citrate is typically synthesized through a controlled reaction between a ferric salt and citric acid or a citrate salt. One common method involves the reaction of ferric chloride with citric acid monohydrate in an aqueous solution, followed by precipitation and purification.[16][17][18]
Experimental Protocols for Characterization
A variety of analytical techniques are employed to ensure the quality, purity, and identity of ferric citrate monohydrate.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the coordination of the iron to the citrate ligand.[20][21]
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Objective: To obtain the infrared spectrum of ferric citrate monohydrate for structural confirmation.
-
Methodology:
-
Sample Preparation: A small amount of ferric citrate monohydrate (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.[21][22]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A PerkinElmer Spectrum One FTIR Spectrometer or a similar instrument is used.[21]
-
Data Acquisition: A background spectrum of the empty sample chamber is collected. The KBr pellet containing the sample is then placed in the spectrometer's sample holder.
-
The sample is scanned over a typical range of 4000 to 400 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to O-H (from water and carboxyl groups), C=O (from carboxylate), and C-O stretching vibrations, confirming the citrate structure and its coordination to iron.[20]
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and determine the water content (hydrate level) of the compound.
-
Objective: To determine the mass loss of ferric citrate monohydrate as a function of temperature.
-
Methodology:
-
Instrumentation: A Q-series 600 TGA instrument or equivalent is used.[23]
-
Sample Preparation: A small, accurately weighed sample (approx. 10 mg) of ferric citrate monohydrate is placed into an appropriate TGA sample pan (e.g., alumina (B75360) or platinum).[23]
-
Analysis Conditions:
-
Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The initial weight loss at lower temperatures (around 100-150 °C) typically corresponds to the loss of water of hydration. Subsequent decomposition steps at higher temperatures indicate the breakdown of the citrate molecule, eventually leaving a residue of iron oxide.[24][25]
-
High-Performance Liquid Chromatography (HPLC)
HPLC methods can be developed to determine the purity of ferric citrate and to quantify the citrate content.
-
Objective: To separate and quantify citrate from the ferric citrate complex.
-
Methodology:
-
Sample Preparation: An accurately weighed sample of ferric citrate is dissolved in an appropriate solvent. To avoid interference from the ferric ion, a chelating agent like EDTA is often added to the sample solution to complex with the iron.[26] The solution is heated to ensure complete complexation.[26]
-
Chromatographic Conditions:
-
Column: A suitable reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A buffered aqueous solution (e.g., potassium dihydrogen phosphate at pH 2.6) with an organic modifier like methanol (B129727) is employed.[26]
-
Detection: UV detection at an appropriate wavelength is used to monitor the eluting citrate.
-
-
Quantification: The concentration of citrate is determined by comparing the peak area of the sample to that of a known standard solution of citric acid.
-
References
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